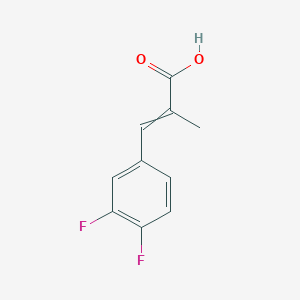
3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid: is an organic compound with the molecular formula C10H8F2O2 It is a derivative of cinnamic acid, where the hydrogen atoms at the 3rd and 4th positions on the benzene ring are replaced by fluorine atoms, and an alpha-methyl group is added to the cinnamic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and alpha-methylcinnamic acid.
Reaction Conditions: The key step involves a condensation reaction between 3,4-difluorobenzaldehyde and alpha-methylcinnamic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry: 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid is used as a building block in organic synthesis. It can be employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of cinnamic acid derivatives. It may also serve as a probe to investigate enzyme-substrate interactions.
Medicine: Fluorinated compounds, including this compound, are of interest in drug discovery due to their potential to enhance the pharmacokinetic properties of therapeutic agents. This compound may be explored for its potential anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets. Fluorine substitution can enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are not well-documented. it is likely that the compound interacts with enzymes, receptors, or other biomolecules, leading to its observed biological effects.
類似化合物との比較
3,4-Difluorocinnamic acid: Similar to 3-(3,4-Difluorophenyl)-2-methylprop-2-enoic acid but lacks the alpha-methyl group.
4-Fluorocinnamic acid: Contains a single fluorine atom at the 4th position on the benzene ring.
3-Fluorocinnamic acid: Contains a single fluorine atom at the 3rd position on the benzene ring.
Alpha-methylcinnamic acid: Lacks fluorine substitution but has an alpha-methyl group.
Uniqueness: this compound is unique due to the presence of both fluorine atoms and an alpha-methyl group. This combination of substituents can significantly influence the compound’s chemical and biological properties, making it distinct from other cinnamic acid derivatives.
特性
分子式 |
C10H8F2O2 |
|---|---|
分子量 |
198.17 g/mol |
IUPAC名 |
3-(3,4-difluorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H8F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14) |
InChIキー |
JXZKWSYEPABLCI-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC(=C(C=C1)F)F)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Fluorophenyl){4-methyl-2-[(propan-2-yl)amino]phenyl}methanone](/img/structure/B8623963.png)

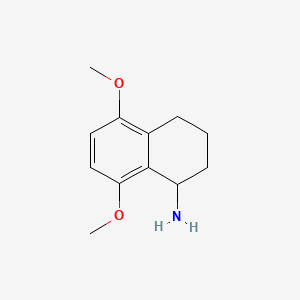
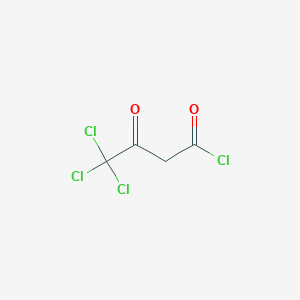
![2-[Tris(trimethylsilyl)silyl]ethanol](/img/structure/B8623981.png)
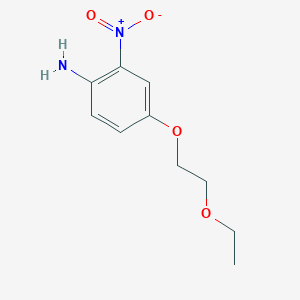

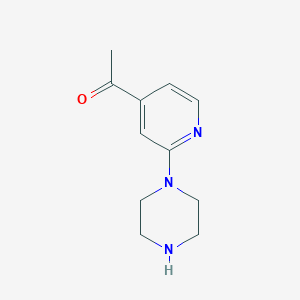
![1-Propanesulfonic acid, 3-[(1-ethynylcyclohexyl)amino]-](/img/structure/B8624002.png)

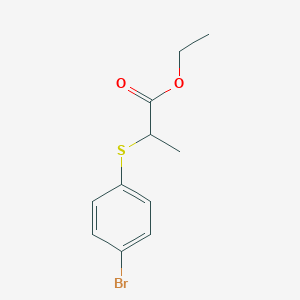

![2,6-Dichloro-3-{[(1,1-dimethylethyl)amino]sulfonyl}benzoic acid](/img/structure/B8624029.png)
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-fluorobenzamide](/img/structure/B8624037.png)
